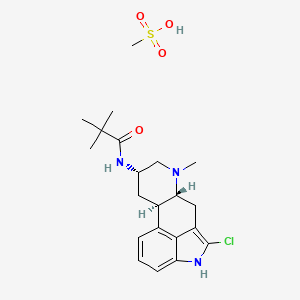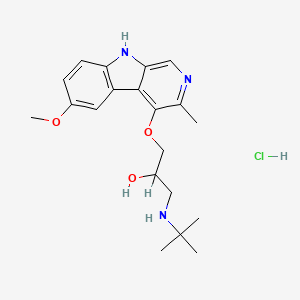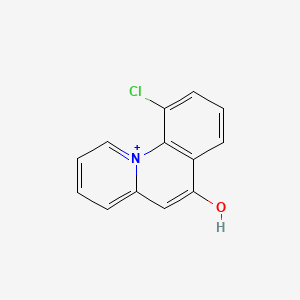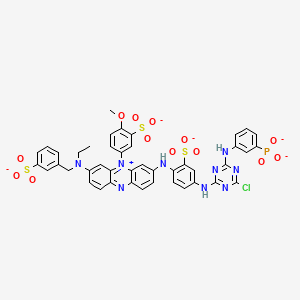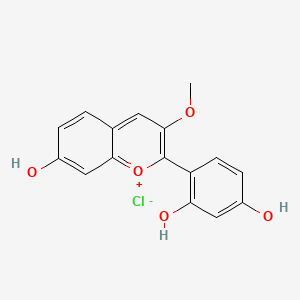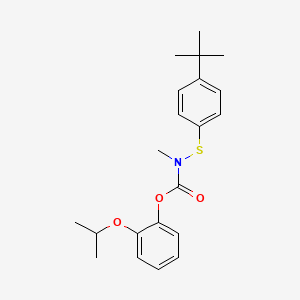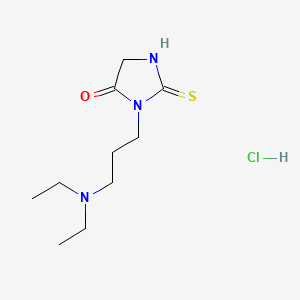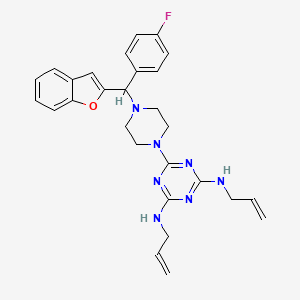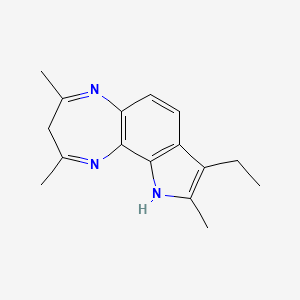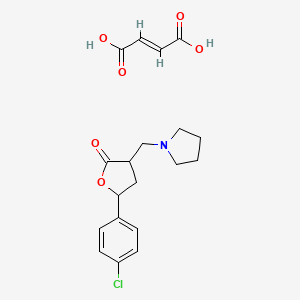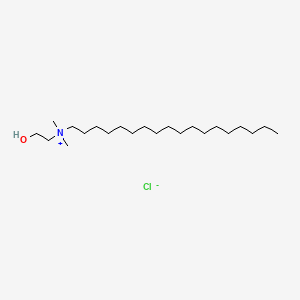
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride is a quaternary ammonium compound with the molecular formula C23H50ClNO2. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it valuable in formulations for detergents, disinfectants, and other cleaning agents .
Vorbereitungsmethoden
The synthesis of 1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride typically involves the quaternization of N,N-dimethylethanolamine with octadecyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. Industrial production methods often involve large-scale batch or continuous processes, utilizing high-purity reactants and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. .
Wissenschaftliche Forschungsanwendungen
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the extraction of cellular components.
Medicine: Investigated for its potential antimicrobial properties and use in disinfectant formulations.
Wirkmechanismus
The mechanism of action of 1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride primarily involves its interaction with lipid membranes. The compound’s hydrophobic tail inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where it can effectively kill bacteria and other microorganisms by compromising their cell membranes .
Vergleich Mit ähnlichen Verbindungen
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium chloride (CTAC): Similar in structure but with a shorter alkyl chain, making it less hydrophobic.
Benzalkonium chloride (BAC): Contains a benzyl group, providing different antimicrobial properties.
Dodecyltrimethylammonium chloride (DTAC): Has a shorter alkyl chain, affecting its surfactant properties and applications. The uniqueness of this compound lies in its long alkyl chain, which enhances its hydrophobic interactions and surfactant efficiency
Eigenschaften
CAS-Nummer |
13018-95-6 |
|---|---|
Molekularformel |
C22H48NO.Cl C22H48ClNO |
Molekulargewicht |
378.1 g/mol |
IUPAC-Name |
2-hydroxyethyl-dimethyl-octadecylazanium;chloride |
InChI |
InChI=1S/C22H48NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(2,3)21-22-24;/h24H,4-22H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QOLLYDAQOZBRAL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



